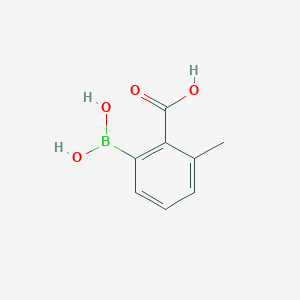

2-Borono-6-methylbenzoic acid

Description

2-Borono-6-methylbenzoic acid (C₈H₉BO₄) is a benzoic acid derivative featuring a boronic acid group (-B(OH)₂) at the 2-position and a methyl group (-CH₃) at the 6-position of the aromatic ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The methyl substituent at the 6-position introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-borono-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDANHVJSDNNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Borono-6-methylbenzoic acid typically involves the borylation of 6-methylbenzoic acid. One common method is the reaction of 6-methylbenzoic acid with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boron-containing alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boron-containing alcohols.

Substitution: Biaryl or alkenyl compounds.

Scientific Research Applications

2-Borono-6-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 2-Borono-6-methylbenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-borono-6-methylbenzoic acid with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Position Effects: The position of the boronic acid group significantly impacts reactivity. Methyl groups at position 6 (as in this compound and 4-bromo-2-chloro-6-methylbenzoic acid) introduce steric bulk, which could limit accessibility for nucleophilic attack but improve stability .

Functional Group Influence: Halogenated analogs (e.g., bromo and chloro derivatives) are often employed as intermediates in drug synthesis due to their leaving-group properties, whereas boronic acids serve as coupling partners in cross-coupling reactions . Amino-substituted benzoic acids (e.g., 2-amino-3-bromobenzoic acid) demonstrate higher melting points (~173°C) compared to boronic acid derivatives, likely due to stronger hydrogen-bonding networks .

Toxicity and Handling: 3-Borono-4-methylbenzoic acid lacks comprehensive toxicity data and requires specialized handling , whereas halogenated derivatives like 4-bromo-2-chloro-6-methylbenzoic acid are classified as non-hazardous . This suggests that this compound may also necessitate cautious laboratory protocols.

Solubility and Reactivity: Polar substituents (e.g., -OH in 2-bromo-6-hydroxybenzoic acid) enhance solubility in aqueous or polar organic solvents . The boronic acid group in this compound likely confers similar solubility trends, facilitating its use in solution-phase reactions.

Research Implications and Gaps

Key research gaps include:

- Experimental Data: Melting points, solubility profiles, and spectroscopic data (e.g., NMR, IR) for this compound are absent in the literature reviewed.

- Toxicity Profiling: Analogous boronic acids (e.g., 3-borono-4-methylbenzoic acid) lack comprehensive safety data, underscoring the need for toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.